Flucrylate
Overview
Description
Preparation Methods
FLUCRYLATE can be synthesized through various methods. One common synthetic route involves the reaction of 2-cyanoacrylic acid with 2,2,2-trifluoro-1-methylethanol under acidic conditions to form the ester. Industrial production methods typically involve large-scale esterification reactions under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
FLUCRYLATE undergoes several types of chemical reactions, including:
Polymerization: It can polymerize rapidly in the presence of moisture, forming strong adhesive bonds.
Hydrolysis: In aqueous environments, this compound can hydrolyze to form 2-cyanoacrylic acid and 2,2,2-trifluoro-1-methylethanol.
Substitution: It can undergo nucleophilic substitution reactions, particularly with amines and alcohols, to form various derivatives
Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are polymers, 2-cyanoacrylic acid, and various substituted derivatives .
Scientific Research Applications
FLUCRYLATE has a wide range of scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Its adhesive properties make it useful in biological research for tissue engineering and wound closure.
Industry: It is used in the production of high-performance adhesives and sealants for various industrial applications .
Mechanism of Action
The mechanism of action of FLUCRYLATE involves its rapid polymerization upon contact with moisture. This polymerization forms strong adhesive bonds that can hold tissues together. The molecular targets include the hydroxyl groups present on the surface of tissues, which initiate the polymerization process. The pathways involved include the formation of a polymer network that provides mechanical strength and stability to the bonded tissues .
Comparison with Similar Compounds
FLUCRYLATE is unique compared to other cyanoacrylate compounds due to its fluoroalkyl group, which imparts enhanced adhesive properties and lower toxicity. Similar compounds include:
Methyl-2-cyanoacrylate: Known for its strong adhesive properties but higher tissue irritation.
Ethyl-2-cyanoacrylate: Commonly used in medical adhesives but with different mechanical properties.
Butyl-2-cyanoacrylate: Used in medical and industrial applications with a balance of adhesive strength and flexibility .
This compound stands out due to its trifluoromethyl group, which enhances its adhesive properties and reduces toxicity, making it more suitable for medical applications .
Properties
IUPAC Name |
1,1,1-trifluoropropan-2-yl 2-cyanoprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c1-4(3-11)6(12)13-5(2)7(8,9)10/h5H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKBIVQWPIRQNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC(=O)C(=C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865080 | |
Record name | 1,1,1-Trifluoropropan-2-yl 2-cyanoprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50865080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23023-91-8 | |
Record name | 2-Propenoic acid, 2-cyano-, 2,2,2-trifluoro-1-methylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23023-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flucrylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023023918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,1-Trifluoropropan-2-yl 2-cyanoprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50865080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 2-cyano-, 2,2,2-trifluoro-1-methylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUCRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N5Y3AHS7P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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